molecular formula C14H17Cl2NOS B5463407 1-{[(3,4-dichlorobenzyl)thio]acetyl}piperidine

1-{[(3,4-dichlorobenzyl)thio]acetyl}piperidine

Cat. No.: B5463407
M. Wt: 318.3 g/mol
InChI Key: MXOAHORZDHMNRY-UHFFFAOYSA-N
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Description

“1-{[(3,4-dichlorobenzyl)thio]acetyl}piperidine” is a chemical compound with the CAS Number: 451485-54-4 . It has a molecular weight of 324.63 . The compound is a derivative of piperidine, which is an organic compound that plays a significant role in the pharmaceutical industry .


Molecular Structure Analysis

The molecular structure of “this compound” includes a piperidine ring, which is a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) . The compound also contains a 3,4-dichlorobenzyl group and a thioacetyl group .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the literature, piperidine derivatives are known to participate in various intra- and intermolecular reactions .

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-1-piperidin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NOS/c15-12-5-4-11(8-13(12)16)9-19-10-14(18)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOAHORZDHMNRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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